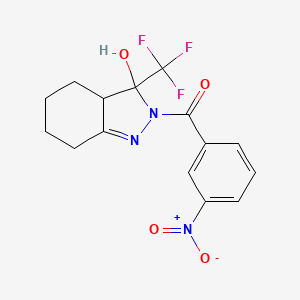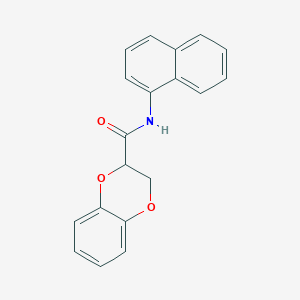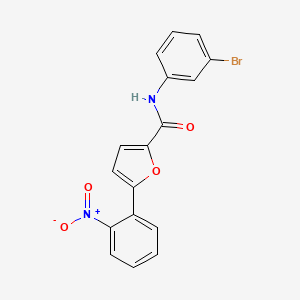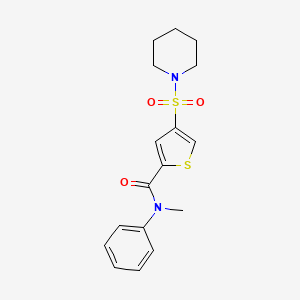
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biological research, and material science. This compound is a member of the indene family and has a molecular weight of 335.23 g/mol.
作用機序
The mechanism of action of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in the regulation of gene expression and cell growth. This inhibition leads to the suppression of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide in lab experiments is its low toxicity profile, which makes it a safe compound to handle. Additionally, its potential applications in medicinal chemistry and material science make it a versatile compound for various research fields. However, the low yield of the synthesis method and the limited understanding of its mechanism of action are some of the limitations of using this compound in lab experiments.
将来の方向性
There are several future directions for the research on 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of this compound as a building block in the synthesis of novel materials such as liquid crystals and polymers is another area of future research.
合成法
The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide can be achieved through a multistep process involving the reaction of 2-bromo-1-indanone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used as a building block in the synthesis of various materials such as polymers and liquid crystals.
特性
IUPAC Name |
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQXFDPDIGRXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)


![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)

![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)

![1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)


